N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide
Description
Properties
CAS No. |
864685-32-5 |
|---|---|
Molecular Formula |
C18H17F2NO4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2 |
InChI Key |
VLCBXNZQDOFPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-phenylbenzamide derivatives typically involves the formation of an amide bond between a benzoyl chloride derivative and an amine component. For the target compound, the key steps include:
- Introduction of the difluoromethoxy substituent on the benzoyl moiety.
- Attachment of the 1,3-dioxolane ring via a methyl linker to the nitrogen atom of the benzamide.
Synthesis of N-Phenylbenzamides via Benzoyl Chloride and Amines
A well-documented method for preparing N-phenylbenzamides involves the nucleophilic substitution reaction of benzoyl chloride derivatives with aniline or substituted anilines. According to a study on N-phenylbenzamide synthesis, the procedure entails:
- Dropwise addition of substituted benzoyl chloride (20 mmol) in tetrahydrofuran to a suspension of 1,3-diphenylthiourea and triethylamine in tetrahydrofuran.
- Refluxing the reaction mixture for 4 hours.
- Work-up by evaporation, quenching with water, washing with saturated sodium bicarbonate, and recrystallization from aqueous ethanol.
This method yields N-phenylbenzamides in high purity and moderate to high yields (40-93%).
Assembly of the Target Compound via Palladium-Catalyzed Coupling
A critical step in assembling the target molecule involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the aromatic rings and functional groups. An example procedure includes:
| Parameter | Details |
|---|---|
| Reactants | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate (2.0 M aqueous solution) |
| Solvent | Mixture of toluene, ethanol, and water (2:1 ratio) |
| Temperature | 80 °C |
| Reaction Time | 4.5 hours |
| Atmosphere | Argon (inert atmosphere) |
| Yield | 93% |
| Work-up | Dilution with ethyl acetate, washing with saturated sodium bicarbonate, drying over MgSO4, concentration under reduced pressure |
This reaction efficiently forms the desired coupling product, which can be further elaborated to the target benzamide derivative.
Summary Table of Preparation Steps
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with solvent systems such as hexanes/ethyl acetate or dichloromethane/methanol is used for purification of intermediates.
- Recrystallization: Final N-phenylbenzamide products are often recrystallized from aqueous ethanol to improve purity.
- Spectroscopic Characterization: LC-MS, ^1H NMR, and ^13C NMR are employed to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound’s structural uniqueness lies in its difluoromethoxy and dioxolane substituents. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., −CF₃ in flutolanil) enhance fungicidal activity by increasing target-binding affinity .
- The dioxolane group in the target compound may reduce crystallinity compared to rigid aryl substituents, improving formulation flexibility .
- Difluoromethoxy (−OCF₂H) balances lipophilicity (logP ~2.8 estimated) and metabolic resistance better than −OCH₃ (logP ~2.1) or −OCF₃ (logP ~3.5) .
Physicochemical Properties
Hypothetical properties based on structural analogues:
| Property | Target Compound | Flutolanil | Mepronil |
|---|---|---|---|
| Molecular Weight | 349.34 g/mol | 323.29 g/mol | 269.31 g/mol |
| logP (estimated) | 2.8 | 3.5 | 3.2 |
| Water Solubility | ~10 mg/L (moderate) | ~5 mg/L (low) | ~20 mg/L |
| Metabolic Stability | High (due to −OCF₂H) | Moderate | Low (−OCH₃) |
Notes:
Biological Activity
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and patents.
Chemical Structure and Properties
The chemical structure of this compound is represented by the molecular formula and has a molecular weight of approximately 357.34 g/mol. The compound features a dioxolane ring, which is known to enhance solubility and bioavailability.
Research indicates that compounds containing dioxolane moieties exhibit various biological activities, including:
- 5-HT1A Receptor Agonism : Related compounds have shown promise as agonists for the 5-HT1A receptor, which is crucial in modulating neurotransmission in the central nervous system (CNS) . This receptor's activation is associated with anxiolytic and antidepressant effects.
- Antinociceptive Activity : Studies have demonstrated that dioxolane derivatives can reduce pain perception through their action on pain pathways .
Case Studies and Experimental Findings
- Synthesis and Evaluation : A study synthesized a series of 1,3-dioxolane-based compounds and evaluated their binding affinity at α1-adrenoceptors and 5-HT1A receptors. The most promising derivative exhibited a high selectivity for the 5-HT1A receptor (pKi = 9.2) and significant neuroprotective properties .
- Toxicity and Pharmacokinetics : In vitro studies assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds. These studies indicated favorable drug-likeness characteristics, suggesting potential for clinical applications .
Comparative Biological Activity Table
| Compound Name | Target Activity | Binding Affinity (pKi) | Selectivity Ratio (5-HT1A/α1) |
|---|---|---|---|
| Dioxolane Derivative A | 5-HT1A Agonist | 9.2 | 135 |
| Dioxolane Derivative B | Antinociceptive | Not specified | Not specified |
| N-phenylbenzamide | Potential CNS activity | Not specified | Not specified |
Q & A
Q. What safety precautions are essential when handling fluorinated benzamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
